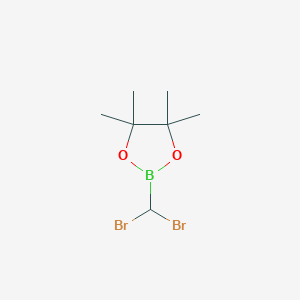

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dibromomethyl substituent on the dioxaborolane ring. This compound is widely utilized as a precursor in radical cyclopropanation reactions () and cross-coupling chemistry (). Its dibromomethyl group provides dual reactivity: the boron center facilitates Suzuki-Miyaura couplings, while the bromine atoms enable radical or nucleophilic substitutions.

Propiedades

IUPAC Name |

2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BBr2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJFHEZDHXPBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BBr2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the bromination of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired compound from byproducts.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding monobromomethyl derivative.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Diethyl Phosphite and N,N-Diisopropylethylamine: Used for selective debromination.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura cross-coupling.

Major Products Formed

Monobromomethyl Derivatives: Formed through selective reduction.

Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl boronic acids.

Aplicaciones Científicas De Investigación

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Employed in the preparation of polymers and advanced materials.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Mecanismo De Acción

The mechanism of action of 2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the reactive dibromomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Substituent Variations on the Dioxaborolane Ring

The following table summarizes key structural analogs, their synthesis yields, and applications:

Reactivity and Selectivity Trends

- Radical Cyclopropanation : The dibromomethyl derivative exhibits superior reactivity in radical cyclopropanation compared to α-silyl analogs, achieving 34% yield with styrene (). In contrast, bulkier aryl substituents (e.g., AnthBpin) prioritize stability over radical reactivity .

- Steric Effects : Bulky substituents like 2,4,6-triisopropylphenyl (TipBpin) hinder C–H borylation due to steric congestion, whereas smaller groups (e.g., dibromomethyl) enable efficient coupling .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-iodophenyl) enhance oxidative addition in cross-couplings, while methoxy groups improve solubility for polymer synthesis ().

Key Research Findings

Regioselective Borylation : Substituent steric bulk dramatically affects regioselectivity. For example, 2-(5-chloro-2-methylphenyl)-dioxaborolane isomers show distinct meta/para selectivity in C–H activation ().

Stability vs. Reactivity : AnthBpin derivatives exhibit superior thermal stability but lower radical reactivity compared to the dibromomethyl parent compound .

Synthetic Efficiency : Methoxybenzyl-substituted derivatives achieve higher yields (83%) due to optimized catalytic conditions (), whereas halogenated analogs require harsh chlorination steps ().

Actividad Biológica

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as dibromomethyl dioxaborolane) is a boron-containing compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the development of pharmaceuticals and advanced materials.

- Molecular Formula : C7H14BBrO2

- Molecular Weight : 220.90 g/mol

- CAS Number : 166330-03-6

- Appearance : Clear liquid

- Boiling Point : 68 °C

- Density : 1.26 g/cm³ at 20 °C

Biological Activity Overview

The biological activity of dibromomethyl dioxaborolane is primarily linked to its role in:

- Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules.

- Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions that are crucial for forming carbon-carbon bonds. This makes it significant in drug development and material science.

- Bioconjugation Applications : Its reactivity allows for the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems.

- Polymer Chemistry : It is used to modify polymers, improving their properties for various applications.

Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules in pharmaceuticals. |

| Cross-Coupling Reactions | Key reagent in forming carbon-carbon bonds via palladium catalysis. |

| Bioconjugation | Attaching biomolecules for improved drug delivery systems. |

| Polymer Chemistry | Modifying polymers to enhance performance and durability. |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of dibromomethyl dioxaborolane in synthesizing novel anticancer agents through its participation in cross-coupling reactions. The resulting compounds showed promising cytotoxic activity against various cancer cell lines.

Case Study 2: Development of Drug Delivery Systems

Research highlighted its application in bioconjugation techniques to improve the efficacy of drug delivery systems. By attaching therapeutic agents to the compound, researchers achieved enhanced targeting and reduced side effects.

Case Study 3: Modification of Polymer Properties

In polymer chemistry, dibromomethyl dioxaborolane was used to modify polyurethanes, resulting in materials with improved thermal stability and mechanical properties. This modification has potential applications in coatings and adhesives.

Research Findings Summary

Recent studies have shown that dibromomethyl dioxaborolane exhibits:

- Enhanced reactivity due to the presence of bromine atoms, facilitating various substitution reactions.

- Potential as a precursor for synthesizing biologically active compounds.

- Utility in creating advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.